4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Overview
Description
4-Formyl-9-methyltetrazolo[1,5-a]quinoline is a heterocyclic compound that belongs to the class of tetrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a tetrazole ring, with a formyl group at the 4-position and a methyl group at the 9-position.
Mechanism of Action
Target of Action
The primary targets of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline are pathogenic strains including both Gram-positive and Gram-negative bacteria, as well as some fungal organisms . These include Bacillus subtilis , Clostridium tetani , Streptococcus pneumoniae , Escherichia coli , Salmonella typhi , Vibrio cholerae , Aspergillus fumigatus , and Candida albicans . The compound interacts with these organisms, disrupting their normal functions and leading to their elimination.
Mode of Action
It’s known that the compound has been synthesized by reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine . This suggests that the compound might interact with its targets by binding to certain proteins or enzymes within the organisms, thereby inhibiting their normal functions .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely disrupts essential biochemical pathways in the target organisms, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .
Result of Action
The result of the action of this compound is the elimination of the target organisms. In in vitro antimicrobial screening, the compound demonstrated significant activity against a Gram-positive bacteria Bacillus subtilis . This suggests that the compound is effective in killing or inhibiting the growth of these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline typically involves the Vilsmeier-Haack formylation of m-methylacetanilide to produce 2-chloro-3-formyl-7-methylquinoline. This intermediate is then treated with sodium azide in dimethyl sulfoxide at 40°C to yield 4-formyl-8-methyltetrazolo[1,5-a]quinoline . The reaction sequence is as follows:
- Vilsmeier-Haack formylation of m-methylacetanilide.
- Treatment with sodium azide in dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-9-methyltetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields 4-carboxy-9-methyltetrazolo[1,5-a]quinoline.
- Reduction of the formyl group yields 4-hydroxymethyl-9-methyltetrazolo[1,5-a]quinoline.
- Substitution reactions yield various substituted tetrazoloquinoline derivatives.
Scientific Research Applications
4-Formyl-9-methyltetrazolo[1,5-a]quinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and anti-inflammatory activities.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 4-Formyl-8-methyltetrazolo[1,5-a]quinoline
- Tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives
Comparison: 4-Formyl-9-methyltetrazolo[1,5-a]quinoline is unique due to the presence of both a formyl group and a methyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to other tetrazoloquinoline derivatives, it exhibits enhanced antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-3-2-4-8-5-9(6-16)11-12-13-14-15(11)10(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLPPPJCLUKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C3=NN=NN23)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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